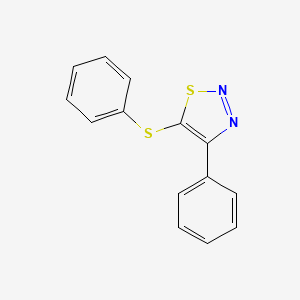
Sulfure de 4-phényl-1,2,3-thiadiazol-5-yle et de phényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a complex organosulfur compound
Mode of Action
. This interaction can lead to changes in the target’s function, potentially influencing biochemical pathways.
Result of Action
, suggesting that this compound may also have potential therapeutic applications.
Action Environment
The action, efficacy, and stability of Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can be influenced by various environmental factors. For instance, the presence of a catalyst can facilitate the formation of certain intermediates
Analyse Biochimique
Biochemical Properties
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with γ-aminobutyric acid A (GABAA) receptor proteins, forming stable ligand-receptor complexes . These interactions are crucial for understanding the compound’s potential effects on neurotransmission and its possible use in treating neurological disorders.
Cellular Effects
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of GABAA receptors, which play a key role in inhibitory neurotransmission in the central nervous system . This modulation can lead to changes in neuronal excitability and has potential implications for the treatment of epilepsy and other neurological conditions.
Molecular Mechanism
The molecular mechanism of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the GABAA receptor, leading to non-covalent interactions with key residues such as Tyr 157, Phe 200, and Tyr 205 . These interactions result in the modulation of receptor activity, which can influence neuronal signaling and excitability.
Dosage Effects in Animal Models
The effects of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating GABAA receptor activity and reducing neuronal excitability . At higher doses, toxic or adverse effects may occur. It is important to determine the threshold effects and establish safe dosage ranges for potential therapeutic use.
Metabolic Pathways
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide within cells and tissues are important for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
The synthesis of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-phenyl-1,2,3-thiadiazol-5-amine with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiadiazole derivatives.
Comparaison Avec Des Composés Similaires
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: These compounds are structurally similar and have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
1,2,4-Triazoles: These heterocyclic compounds are known for their antifungal and anticancer activities and are used in various medicinal applications.
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
4-phenyl-5-phenylsulfanylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c1-3-7-11(8-4-1)13-14(18-16-15-13)17-12-9-5-2-6-10-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQXYYMCTOPSRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![N-(5-fluoro-2-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2381098.png)





![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)

![2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2381112.png)
![3-[3-(Dimethylcarbamoyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2381114.png)
